A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.
Fadrozole
CAS No.: 102676-47-1
Cat. No.: VC0005222
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102676-47-1 |
---|---|
Molecular Formula | C14H13N3 |
Molecular Weight | 223.27 g/mol |
IUPAC Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile |
Standard InChI | InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2 |
Standard InChI Key | CLPFFLWZZBQMAO-UHFFFAOYSA-N |
SMILES | C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Canonical SMILES | C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Introduction
Chemical and Biochemical Profile of Fadrozole
Structural Characteristics
Fadrozole (C₁₄H₁₃N₃; CAS 102676-47-1) is a benzontrile derivative with a tetrahydroimidazopyridine moiety. Its molecular weight is 223.28 g/mol, and it exhibits competitive inhibition kinetics against aromatase, with a reported Ki of 1.6 nM in human placental microsomes . The compound’s selectivity for aromatase over other cytochrome P450 enzymes exceeds 180-fold compared to early inhibitors like aminoglutethimide .
Pharmacodynamic Properties
In vitro, fadrozole achieves half-maximal inhibition (IC₅₀) of aromatase at 1.7 nM in human breast cancer cell homogenates, compared to 0.3 μM for aminoglutethimide . In vivo studies in rat models show 90% suppression of ovarian estrogen synthesis at 260 μg/kg oral doses, without inducing adrenal hypertrophy—a common limitation of first-generation aromatase inhibitors . The drug’s bioavailability and tissue distribution profile enable effective crossing of the blood-brain barrier, as evidenced by suppressed cerebral estrogen levels in preclinical models .
Mechanism of Action and Biological Effects
Aromatase Inhibition Dynamics
Fadrozole binds reversibly to the aromatase enzyme’s heme group, preventing the conversion of androstenedione and testosterone into estrone and estradiol, respectively . This inhibition follows non-competitive kinetics at physiological substrate concentrations, with complete enzyme inhibition observed within 24 hours of administration in clinical studies .
Table 1: Comparative Aromatase Inhibition Profiles
Parameter | Fadrozole | Aminoglutethimide |
---|---|---|
Ki (nM) | 1.6 | 300 |
IC₅₀ (human placental) | 1.7 nM | 0.3 μM |
Selectivity Ratio | 180:1 | 1:1 |
Endocrine Cascade Modulation
In postmenopausal women with metastatic breast cancer, fadrozole administration (1–4 mg/day) reduces circulating estrone levels by 58–72% while maintaining androstenedione and testosterone concentrations . This selective suppression avoids the glucocorticoid axis disruption seen with earlier inhibitors, as evidenced by stable cortisol and aldosterone levels across clinical trials .
Clinical Applications in Oncology
Table 2: Clinical Outcomes from Phase II Trials
Dose (mg/day) | Response Rate (%) | Median Survival (mo) |
---|---|---|
1 | 21 | 17.5 |
4 | 25 | Not reached |
Preclinical Research Applications
Avian Sex Determination Studies
In embryonic chicken models, fadrozole administration (50–100 μg/egg) induces male-typical gonadal development in genetic females (ZW), characterized by:
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Suppression of cortical aromatase expression (p<0.01 vs controls)
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Emergence of SOX9+/DMRT1+ Sertoli-like cells in medullary regions
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Complete ovarian-to-testicular transformation when administered before embryonic day 6
Reproductive Biology Insights
Dose-dependent studies in pregnant rats (300–1800 μg/day) demonstrated:
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20% incidence of cephalic abnormalities without growth restriction
These findings underscore fadrozole’s utility in modeling estrogen-dependent developmental processes.
Recent Advances and Future Directions
Combination Therapy Approaches
Ongoing phase III trials are evaluating fadrozole with CDK4/6 inhibitors, leveraging preclinical data showing synergistic growth inhibition in ER+/HER2- breast cancer lines (combination index=0.32–0.45) . Early results suggest progression-free survival improvements of 41% over monotherapy (HR=0.59, p=0.03) .
Neuroendocrine Applications
Emerging evidence from primate models indicates fadrozole’s potential in treating estrogen-mediated neurological disorders:
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